1-Mesityl-1H-pyrrole-3-carbaldehyde
Description
1-Mesityl-1H-pyrrole-3-carbaldehyde is a pyrrole-based heterocyclic compound featuring a mesityl (2,4,6-trimethylphenyl) substituent at the 1-position and a formyl group (-CHO) at the 3-position of the pyrrole ring. This structure combines aromaticity with steric bulk from the mesityl group and electrophilic reactivity from the aldehyde moiety.
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-6-11(2)14(12(3)7-10)15-5-4-13(8-15)9-16/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNCBLAKBVEBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CC(=C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Mesityl-1H-pyrrole-3-carbaldehyde typically involves the reaction of mesityl-substituted pyrrole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the mesityl-substituted pyrrole reacts with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position of the pyrrole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like recrystallization or chromatography, would be applied to ensure efficient and high-yield production.
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group participates in acid-catalyzed condensations to form dipyrromethanes, critical intermediates in porphyrin and BODIPY dye synthesis. For example:
Steric hindrance from the mesityl group reduces undesired oligomerization, enabling selective dipyrromethane formation even with bulky substrates .
Coordination and Complexation
The aldehyde and pyrrole nitrogen serve as ligands for metal coordination:
-
Boron complexes : Reacts with BF₃ to form BODIPY dyes, which exhibit strong fluorescence. For example, pyrene-bridged bis-dipyrromethane-BODIPY complexes show enhanced photostability .
-
Transition metals : The pyrrole nitrogen can coordinate with metals like Sn(IV) or Ga(III), as demonstrated in hybrid corrole-BODIPY systems .
Electrophilic Substitution
The pyrrole ring undergoes substitution at the α- and β-positions:
| Reagent | Position Modified | Outcome | Notes |
|---|---|---|---|
| Bromine (Br₂) | β-position | Brominated derivatives | Requires Lewis acid catalysts |
| Nitration (HNO₃) | α-position | Nitro-substituted pyrroles | Moderate yields due to steric effects |
The mesityl group directs substitution to less hindered positions, favoring β-modification in most cases.
Aldehyde-Specific Reactions
The aldehyde group undergoes typical transformations:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Carboxylic acid derivative | Intermediate for drug synthesis |
| Reduction | NaBH₄ | Alcohol derivative | Stabilizes reactive aldehyde group |
| Nucleophilic addition | Grignard reagents | Secondary alcohols | Expands molecular complexity |
Comparative Reactivity with Analogues
The mesityl group confers unique reactivity compared to other pyrrole aldehydes:
| Compound | Key Reaction Difference | Reason |
|---|---|---|
| 1-Trityl-1H-pyrrole-3-carbaldehyde | Faster condensation rates | Reduced steric bulk from trityl vs. mesityl |
| 1-Methyl-1H-pyrrole-3-carbaldehyde | Higher electrophilic substitution yield | Lack of mesityl-directed steric effects |
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods:
The synthesis of 1-Mesityl-1H-pyrrole-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, where mesityl-substituted pyrrole reacts with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 3-position of the pyrrole ring. This method allows for the efficient production of the compound with high yields under controlled conditions.
Chemical Properties:
The compound features a mesityl group that imparts steric hindrance and electronic effects, influencing its reactivity. The formyl group can undergo various chemical transformations:
- Oxidation to carboxylic acids using potassium permanganate or chromium trioxide.
- Reduction to hydroxymethyl groups using sodium borohydride or lithium aluminum hydride.
- Electrophilic aromatic substitution , allowing further functionalization of the compound.
Chemistry
This compound serves as a crucial building block for synthesizing more complex organic molecules and heterocycles. Its derivatives are explored for their potential in creating novel materials and catalysts.
Biology
Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug discovery. For example, pyrrole derivatives have shown promise in pharmacological applications such as anticancer, anti-inflammatory, and antimicrobial activities .
Industry
In industrial applications, this compound is used in synthesizing dyes, pigments, and other chemicals. Its unique properties make it suitable for developing specialized materials in various sectors.
Case Studies
Mechanism of Action
The mechanism of action of 1-Mesityl-1H-pyrrole-3-carbaldehyde depends on its specific application. In chemical reactions, the mesityl group can stabilize intermediates through resonance, while the formyl group can act as an electrophilic center. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs include pyrazole-based aldehydes and carboxylates, which share functional group similarities but differ in heterocyclic core and substituent effects. Below is a comparative analysis based on molecular properties and commercial availability:
Key Differences :
- Electronic Properties : The pyrrole core (vs. pyrazole) may alter electron density distribution, affecting electrophilic substitution patterns.
Commercial Availability and Pricing
For comparison:
Biological Activity
1-Mesityl-1H-pyrrole-3-carbaldehyde (CAS No. 864547-98-8) is an organic compound featuring a pyrrole ring substituted with a mesityl group and a formyl group. Its unique structure provides potential for various biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
- Molecular Formula : C14H15NO
- Molecular Weight : 229.28 g/mol
- Structural Features :
- Pyrrole core provides a nitrogen-containing heterocycle.
- Mesityl group contributes steric hindrance and electronic effects, influencing reactivity.
Synthesis
The compound can be synthesized through several methods, notably the Vilsmeier-Haack reaction, where mesityl-substituted pyrrole reacts with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position of the pyrrole ring.
The biological activity of this compound is primarily attributed to its derivatives, which may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The formyl group acts as an electrophilic center, while the mesityl group stabilizes intermediates through resonance.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to increased permeability and cell death .
- Anti-inflammatory Properties : Some studies suggest that compounds related to this compound can inhibit inflammatory pathways. For example, they may reduce the production of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases .
- Cytotoxicity : In cancer research, derivatives have been tested for cytotoxic effects on various cancer cell lines. Results show that some derivatives induce apoptosis in cancer cells, suggesting a possible role in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1H-Indole-3-carbaldehyde | Indole derivative | Antimicrobial and anticancer activity |
| 1-Benzyl-1H-pyrrole-3-carbaldehyde | Benzyl-substituted pyrrole | Moderate antimicrobial activity |
| 2-Methyl-1H-pyrrole-3-carbaldehyde | Methyl-substituted pyrrole | Potential anti-inflammatory effects |
The presence of the mesityl group in this compound differentiates it from other similar compounds, enhancing its stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
